molecular formula C9H8N4O3 B2426776 8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 842975-47-7

8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2426776
CAS No.: 842975-47-7
M. Wt: 220.188
InChI Key: YFPYNCCLYLTRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N4O3 and its molecular weight is 220.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 842975-47-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H8N4O3
  • Molecular Weight : 220.19 g/mol
  • CAS Number : 842975-47-7

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazolo-pyrimidine derivatives. For instance, compounds related to 8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes. In vitro assays indicated that several derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib:

CompoundCOX-2 IC50 (μM)Reference
8-Oxo derivative0.04 ± 0.01
Celecoxib0.04 ± 0.01

Studies utilizing carrageenan-induced paw edema models demonstrated that these compounds effectively reduce inflammation similar to indomethacin with effective doses (ED50) reported as low as 8.23 μM for certain derivatives .

2. Anticancer Potential

The triazolo-pyrimidine scaffold has been explored for its anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably:

Cell LineCompoundIC50 (μM)Reference
MCF-7 (breast cancer)8-Oxo derivative<10
HeLa (cervical cancer)Similar derivatives<15

These findings suggest that modifications to the triazolo-pyrimidine structure can enhance cytotoxicity against specific cancer types.

3. Antioxidant Activity

The antioxidant capabilities of this class of compounds have also been investigated. In vitro studies demonstrated that some derivatives exhibit significant free radical scavenging activity:

CompoundDPPH Scavenging Activity (%) at 100 μg/mLReference
8-Oxo derivative>70%
Standard (Ascorbic Acid)>90%

This property is crucial for potential applications in preventing oxidative stress-related diseases.

The biological activities of 8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine derivatives are attributed to their ability to interact with various molecular targets:

  • COX Enzymes : Inhibition of COX-1 and COX-2 pathways leads to reduced prostaglandin synthesis and subsequent inflammation.
  • Kinase Inhibition : Some studies suggest that these compounds may act as inhibitors of kinases involved in cell proliferation and survival pathways.

Case Studies

Several case studies have provided insights into the efficacy of these compounds in vivo:

  • Study on Inflammation : A study involving the administration of a derivative in a rat model showed a significant reduction in paw edema compared to control groups treated with saline .
  • Anticancer Efficacy : In a xenograft model using MCF-7 cells implanted in mice, treatment with the compound resulted in tumor size reduction by over 50% after four weeks compared to untreated controls .
  • Antioxidant Assessment : A study evaluating the protective effects against oxidative stress indicated that animals treated with the compound showed lower levels of malondialdehyde (MDA), a marker of lipid peroxidation .

Properties

IUPAC Name

2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-7-4-2-1-3-5(4)10-9-11-6(8(15)16)12-13(7)9/h1-3H2,(H,15,16)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPYNCCLYLTRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N=C(NN3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.